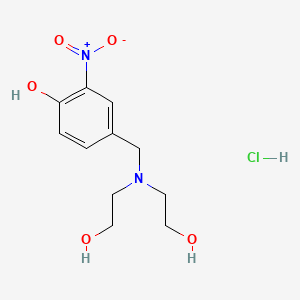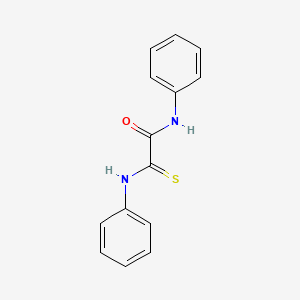
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 7-hydroxy-2H-1-benzopyran-2-one (umbelliferone) with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The hydroxyl and acetylamino groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
7-hydroxy-2H-1-benzopyran-2-one (umbelliferone): Lacks the acetylamino group, which affects its biological activity and applications.
3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one: Contains a diethylamino group instead of a hydroxyl group, leading to different chemical and biological properties.
7-methoxy-2H-1-benzopyran-2-one (herniarin): Has a methoxy group instead of a hydroxyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
79418-42-1 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
N-(7-hydroxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-4-7-2-3-8(14)5-10(7)16-11(9)15/h2-5,14H,1H3,(H,12,13) |
InChI-Schlüssel |
MHTUDHYNPZOXPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)

![6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid](/img/structure/B1660511.png)







![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)


